Diglyme, scientifically known as bis(2-methoxyethyl) ether, is an organic compound with the chemical formula . It is characterized as a colorless liquid with a faint ether-like odor and is miscible with both water and organic solvents. Diglyme is recognized for its high boiling point and is often utilized as a solvent in various
The biological activity of diglyme has been the subject of various studies, particularly concerning its potential reproductive toxicity. It is metabolized primarily into 2-methoxyacetic acid, which has been associated with adverse effects on reproductive health. In animal studies, exposure to diglyme has resulted in morphological changes in sperm and alterations in hematopoietic systems, indicating significant biological impacts at certain concentrations . Additionally, teratogenic effects have been observed in various animal models, highlighting the compound's potential risks during pregnancy .
Diglyme can be synthesized through the reaction of dimethyl ether with ethylene oxide in the presence of an acid catalyst. This method allows for the formation of diglyme from readily available precursors while ensuring high yields. The process typically involves heating the reactants under controlled conditions to facilitate the etherification reaction .
Diglyme's applications are vast due to its unique properties:
Research into the interactions of diglyme with other chemicals has revealed that it can undergo decomposition under specific conditions, particularly when exposed to high temperatures or reactive metals. This decomposition can lead to hazardous situations, including violent reactions with hydrides or other strong reducing agents. Furthermore, studies have shown that diglyme can form unstable peroxides upon oxidation, posing additional safety risks .
Several compounds share structural similarities with diglyme, primarily within the class of dialkyl ethers. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Diethylene Glycol Dimethyl Ether | Similar structure; used as a solvent; potential toxicity. | |
Dimethyl Carbitol | Used in pharmaceuticals; less toxic than diglyme. | |
Ethylene Glycol Dimethyl Ether | Common solvent; lower boiling point compared to diglyme. | |
Methyl Diglyme | Often used in similar applications; slightly different properties. |
While these compounds share similar functionalities as solvents and etheric structures, diglyme is unique due to its specific boiling point, miscibility characteristics, and significant biological activity related to reproductive toxicity. Its stability under various conditions also sets it apart from some of its counterparts .
Diglyme can be synthesized through several distinct pathways, with most industrial processes relying on ethylene oxide-based chemistry or glycol derivative conversions. The production methods have evolved to improve yield, purity, and process efficiency.
The most common industrial method for diglyme synthesis involves the catalytic conversion of dimethyl ether and ethylene oxide under elevated pressure and temperature conditions. According to manufacturing data, this process typically operates at pressures between 1000–1500 kPa and temperatures of 50–60°C, achieving maximum yields of approximately 60%. This reaction follows the mechanistic pathway of the classic Williamson ether synthesis.
Another established synthetic route involves the direct reaction of ethylene oxide with methanol in the presence of either acidic or basic catalysts. This approach follows the following general reaction scheme:
2 CH₃OH + 2 CH₂CH₂O → CH₃OCH₂CH₂OCH₂CH₂OCH₃ + H₂O
An alternative synthesis pathway utilizes diethylene glycol as the starting material. In this process, diethylene glycol reacts with dimethyl sulfate to yield diglyme. This method provides a complementary approach when ethylene oxide handling presents safety concerns.
More recent innovations include the polyperfluorosulfonic acid resin-catalyzed method for producing glycol ethers. This process involves contacting a glycol with a monohydric alcohol under specific reaction conditions. The method demonstrates several advantages over traditional approaches:
Parameter | Optimal Range | Notes |
---|---|---|
Temperature | 190-210°C | Higher temperatures enhance catalyst solubility |
Reaction time | 4-5 hours | Sufficient for complete conversion |
Catalyst | Polyperfluorosulfonic acid resin | H+ form provides optimal activity |
Pressure | ~810 psi | Maintained during reaction |
This methodology produces diglyme alongside intermediate monoalkyl ethers that can be recycled to achieve further conversion. The process generates 1,4-dioxane as a co-product, which can be separated through conventional distillation.
A novel synthetic pathway involves the hydrogenation of dimethyl oxalate. This process utilizes copper-based catalysts, typically 20 wt% Cu/silica, under hydrogen pressure. The reaction proceeds at elevated temperatures (200-350°C) under 750-1500 Torr pressure for approximately 4 hours. This approach offers a potential alternative to traditional ethylene oxide-based methods, especially when considering atom economy and starting material availability.
Diglyme has emerged as an exceptionally useful solvent and ligand in various transition metal-catalyzed coupling reactions, offering distinct advantages over conventional ethereal solvents.
In palladium-catalyzed decarboxylative cross-coupling reactions, diglyme serves as an excellent solvent choice. Research has demonstrated that using diglyme enables efficient cross-coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates. Unlike other solvents, diglyme facilitates these transformations without requiring excessive catalyst loading.
The effectiveness of diglyme in these reactions stems from its ability to:
Diglyme plays a critical role in silylboronate-mediated cross-coupling strategies involving alkyl fluorides and aryl alkanes. This transformation, which constructs carbon-carbon bonds under mild conditions, relies heavily on diglyme's unique properties. The solvent encapsulates potassium cations, thereby enhancing reaction efficiency.
Experimental data indicate that conventional alkyl halides (chlorides, bromides, iodides) are also suitable substrates for this transformation when conducted in diglyme. Interestingly, while experimental results suggest a radical mechanism for these couplings, density functional theory calculations indicate a preference for an ionic pathway when diglyme is employed as the solvent.
Diglyme demonstrates particular utility in nickel-catalyzed asymmetric cross-coupling reactions. In catalytic enantioselective cyclization/cross-coupling processes with alkyl electrophiles, nickel bromide diglyme complexes (NiBr₂·diglyme) serve as effective pre-catalysts. When combined with appropriate chiral ligands such as (S)-(iPr)-Pybox, these systems enable:
The NiBr₂·diglyme precatalyst has proven particularly effective for forming carbon-carbon bonds in the synthesis of 2,3-dihydrobenzofurans and indanes with high enantioselectivity. This application highlights diglyme's dual role as both a stabilizing ligand for the nickel catalyst and a beneficial solvent for the transformation.
The optimization of reaction parameters is crucial when employing diglyme in organometallic processes, as subtle changes in conditions can significantly impact reaction outcomes.
Diglyme offers significant advantages over volatile ethereal solvents like tetrahydrofuran (THF) and diethyl ether due to its higher boiling point (162°C) and flash point (118°C). These properties allow reactions to be conducted at elevated temperatures without the safety concerns associated with more volatile solvents.
For organometallic reactions conducted in diglyme, temperature optimization typically follows these parameters:
Reaction Type | Optimal Temperature Range | Benefit |
---|---|---|
Grignard Reactions | 25-60°C | Enhanced reactivity without solvent volatility concerns |
Negishi Couplings | 0-55°C | Balance between catalyst activity and substrate stability |
Hydrogenation | 200-350°C | Improved conversion rates with catalyst stability |
Concentration effects are equally important, with dilute conditions (0.1-0.5 M) generally preferred for cross-coupling processes, while more concentrated conditions can be employed for simple metalation reactions.
In Negishi cross-coupling reactions, diglyme serves as an effective solvent, particularly for challenging substrate combinations. Research demonstrates that diglyme can facilitate cross-coupling of racemic secondary benzylic halides with organozinc reagents. Several key factors enhance reaction efficiency in these systems:
For example, when coupling α-bromo amides with organozinc reagents, diglyme enables reactions to proceed with high stereoselectivity. The solvent's coordination abilities help stabilize organozinc intermediates without significantly reducing their nucleophilicity.
Diglyme significantly impacts the formation and stability of Grignard reagents. Unlike traditional ethereal solvents, diglyme forms strong chelate complexes with magnesium salts, which can alter the Schlenk equilibrium and influence reactivity patterns.
For industrial-scale processes, "butyl diglyme" (CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂CH₂CH₃) offers even greater advantages for Grignard reagent preparation and reactions. Its high flash point (118°C) and low water solubility make it preferable to diethyl ether and tetrahydrofuran for large-scale operations.
Research findings indicate that diglyme affects Grignard reactions in several ways:
The use of hybrid solvent systems, where Grignard reagents are generated in more reactive solvents like 2-methyltetrahydrofuran and then combined with diglyme-solvated electrophiles, can provide optimal reactivity profiles while maintaining the beneficial stability of diglyme.
The solvation of lithium and sodium ions in diglyme-based electrolytes is governed by the interplay between cation size, solvent coordination strength, and anion interactions. Infrared (IR) spectroscopy and ab initio molecular dynamics (AIMD) simulations demonstrate that lithium ions (Li⁺) in diglyme form stable solvation cages with an average coordination number of 5–6, involving three ether oxygen atoms from diglyme and two anions (e.g., BF₄⁻ or TFSI⁻) [1]. Sodium ions (Na⁺), being larger, exhibit weaker coordination, with diglyme preferentially binding via two ether oxygens and a single anion [4].
AIMD simulations of LiBF₄ in diglyme reveal distinct radial distribution function (RDF) peaks for Li⁺–F (1.92 Å) and Li⁺–O (2.04 Å), confirming strong Li⁺ coordination by diglyme and anions [1]. The hindered translational motions of Li⁺ within its solvation cage produce a broad far-IR absorption band at 250–500 cm⁻¹, while coupled B–F stretching (BF₄⁻) and diglyme backbone vibrations dominate the 900–1150 cm⁻¹ region [1]. For sodium systems, Na⁺–O distances extend to 2.3–2.5 Å, with reduced vibrational coupling compared to lithium, leading to narrower IR bands [4].
Table 1: Solvation Parameters for Alkali Metal Ions in Diglyme-Based Electrolytes
Parameter | Li⁺ in Diglyme [1] [2] | Na⁺ in Diglyme [4] [5] |
---|---|---|
Coordination Number | 5–6 | 3–4 |
M⁺–O Distance (Å) | 2.04 | 2.3–2.5 |
Far-IR Band (cm⁻¹) | 250–500 | Not observed |
Dominant Mid-IR Modes | B–F stretching, C–O–C bending | C–O–C symmetric stretching |
The flexibility of diglyme’s ethylene oxide chains allows dynamic reorganization of solvation structures during ion transport. In concentrated electrolytes (>3 M LiTFSI), diglyme forms [Li(diglyme)₁]⁺ complexes, where Li⁺ is fully coordinated by a single diglyme molecule, suppressing anion mobility and enhancing Li⁺ transference numbers [2]. This solvation structure is critical for minimizing polarization in lithium-metal batteries.
Diglyme’s interfacial stability in sodium-ion batteries is superior to conventional carbonate solvents, as evidenced by thinner solid-electrolyte interphase (SEI) layers and higher reversibility in sodium plating/stripping cycles. Comparative studies show that diglyme-based electrolytes enable 98% Coulombic efficiency in Na|Na symmetric cells, versus 89% for carbonate-based systems [4].
The choice of sodium salt profoundly impacts interfacial stability. Sodium trifluoromethanesulfonate (NaOTf) and NaPF₆ in diglyme form SEI layers rich in inorganic species (e.g., NaF, Na₂O), which are ionically conductive and mechanically robust [5]. In contrast, sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) induces organic-dominated SEI components, leading to rapid impedance growth and electrode expansion (>300% thickness increase after 50 cycles) [5].
Table 2: Performance of Sodium Salts in Diglyme-Based Electrolytes
Salt | Coulombic Efficiency (%) | SEI Composition | Electrode Expansion (%) |
---|---|---|---|
NaOTf | 98 | NaF, Na₂O | <5 |
NaPF₆ | 97 | NaF, NaPOₓ | 10 |
NaTFSI | 82 | Organic polymers | >300 |
In situ electrochemical dilatometry reveals that unstable SEI layers (e.g., with NaTFSI) cause continuous electrolyte reduction and gas evolution, accelerating capacity fade [5]. X-ray photoelectron spectroscopy (XPS) depth profiling confirms that diglyme itself participates in SEI formation, decomposing into polyether fragments that enhance interfacial flexibility [4].
In equimolar glyme-Li salt complexes, charge transfer occurs via a ligand-exchange mechanism analogous to the Grotthuss proton-hopping in aqueous acids. For example, [Li(diglyme)₁]⁺ migrates through the electrolyte by rapidly exchanging diglyme ligands with adjacent solvent molecules, achieving Li⁺ transference numbers >0.7 [2]. This mechanism minimizes concentration gradients and enables stable cycling of LiCoO₂ cathodes at 4 V vs Li/Li⁺ [2].
¹H NMR studies estimate ligand exchange rates of 10⁶–10⁷ s⁻¹ for [Li(diglyme)₁]⁺, far exceeding typical charge-transfer rates at electrode interfaces (~10³ s⁻¹) [2]. This kinetic mismatch ensures that free diglyme molecules generated during Li⁺ desolvation at the cathode are rapidly reincorporated into solvation complexes, preventing solvent oxidation. Cyclic voltammetry of Li|diglyme|LiCoO₂ cells shows negligible oxidative currents below 4.3 V, confirming the electrolyte’s stability [3].
Table 3: Charge Transfer Parameters in Glyme-Lithium Complexes
Parameter | Value | Source |
---|---|---|
Li⁺ Transference Number | 0.71–0.78 | [2] |
Ligand Exchange Rate (s⁻¹) | 2.5 × 10⁶ | [2] |
Conductivity (25°C, S/cm) | 3.3 × 10⁻³ – 7.8 × 10⁻³ | [3] |
In lithium-oxygen batteries, diglyme’s low volatility (boiling point: 162°C) and strong Li⁺ solvation mitigate oxygen diffusion and parasitic reactions, enabling 200+ cycles with 85% capacity retention [3]. However, triethylene glycol dimethyl ether (triglyme) outperforms diglyme in these systems due to its higher boiling point (216°C) and reduced evaporation losses [3].
Flammable;Health Hazard